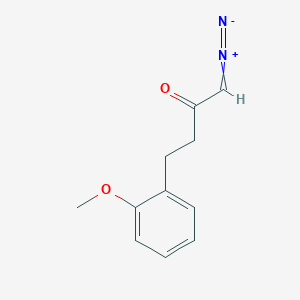
1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate is an organic compound known for its unique structure and reactivity This compound features a diazonium group attached to a butenolate backbone, with a methoxyphenyl substituent
Preparation Methods
The synthesis of 1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert the amine into the diazonium salt. The methoxyphenyl group is introduced via electrophilic substitution reactions, and the butenolate structure is formed through subsequent reactions involving alkenes and alcohols .
Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .
Chemical Reactions Analysis
1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine or other reduced forms.
Substitution: The diazonium group can be substituted by nucleophiles, leading to the formation of a wide range of substituted products.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as halides and amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies, where it can be attached to biomolecules for tracking and analysis.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate involves its ability to form reactive intermediates, such as carbocations and radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved often include electrophilic and nucleophilic substitution reactions, as well as redox processes .
Comparison with Similar Compounds
1-Diazonio-4-(2-methoxyphenyl)but-1-en-2-olate can be compared with other diazonium compounds, such as:
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate: Similar structure but with a different position of the methoxy group, leading to variations in reactivity and applications.
1-Diazonio-4-(2,3-dimethoxyphenyl)but-1-en-2-olate:
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.
Properties
CAS No. |
90266-01-6 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-diazo-4-(2-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-11-5-3-2-4-9(11)6-7-10(14)8-13-12/h2-5,8H,6-7H2,1H3 |
InChI Key |
LKUWWURDFGONHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















